molecular formula C9H5BrN2O2 B8785028 1-Bromo-5-nitroisoquinoline

1-Bromo-5-nitroisoquinoline

Cat. No. B8785028
M. Wt: 253.05 g/mol
InChI Key: PIBYISINYAJLRA-UHFFFAOYSA-N
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Patent
US04855420

Procedure details

The starting material was prepared by reactio of 1-bromoisoquinoline in concentrated H2SO4 at 0° with KNO3. The reaction mixture was worked up with water, NaHCO3 and EtOAc to give 1-bromo-5-nitro isoquinoline, m.p. 187°-8°. Reaction of this compound with trimethyloxonium tetrafluoroborate in CH2Cl2 gave impure 1-bromo-2-methyl-5-nitroisoquinolinium tetrafluoroborate which was used as such. n.m.r. in solvent A:-3.5(s, 3H); 7.7-8.7(m, 5H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
KNO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1.[N+:12]([O-])([O-:14])=[O:13].[K+].O.C([O-])(O)=O.[Na+]>OS(O)(=O)=O.CCOC(C)=O>[Br:1][C:2]1[C:11]2[C:6](=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][N:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=CC2=CC=CC=C12
Name
KNO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=CC2=C(C=CC=C12)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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